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Compound of Interest

Compound Name: 4-[(E)-2-Nitroethenyl]phenol

CAS No.: 22568-49-6

Cat. No.: B3421770 Get Quote

Executive Summary
This technical guide details the synthesis, purification, and characterization of 4-Hydroxy-

-nitrostyrene (also known as 4-(2-nitrovinyl)phenol). This compound is a critical intermediate in
the synthesis of tyrosine kinase inhibitors, antimicrobial agents, and substituted
phenethylamines. The protocol employs a classic Henry Reaction (Nitroaldol Condensation),
optimized for high yield and purity using ammonium acetate as a catalyst.

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Chemical Foundation & Significance[1][2]
4-Hydroxy-

-nitrostyrene is a conjugated nitroalkene. Its reactivity is dominated by the electron-withdrawing
nitro group, making the

-carbon highly electrophilic and susceptible to Michael additions—a key feature utilized in the
synthesis of complex pharmaceutical scaffolds.
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Property Value

IUPAC Name (E)-4-(2-nitrovinyl)phenol

CAS Number 3179-08-6

Molecular Formula

Molecular Weight 165.15 g/mol

Appearance Yellow to orange crystalline solid

Melting Point 167–171 °C (Lit.)[1][2]

Solubility
Soluble in acetone, ethanol, ethyl acetate;

sparingly soluble in water.

Retrosynthetic Analysis & Mechanism
The most robust route to

-nitrostyrenes is the condensation of an aromatic aldehyde with a nitroalkane. For this target, 4-
hydroxybenzaldehyde is condensed with nitromethane.

Reaction Mechanism (Graphviz Visualization)
The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.

Ammonium acetate (

) serves as a dual-function catalyst, providing both the base (ammonia/acetate equilibrium) to
deprotonate nitromethane and the acid (acetic acid) to facilitate dehydration.

Reagents:
4-Hydroxybenzaldehyde

+ Nitromethane

Deprotonation:
Nitromethane -> Nitronate Anion

(Base Catalyzed)

NH4OAc Nucleophilic Attack:
Nitronate attacks Aldehyde Carbonyl

Intermediate:
beta-Nitro Alcohol Formation

Dehydration:
Elimination of H2O
(Formation of C=C)

-H2O (Heat) Product:
(E)-4-Hydroxy-beta-nitrostyrene

Click to download full resolution via product page

Caption: Mechanistic pathway of the ammonium acetate-catalyzed Henry reaction. The

dehydration step is thermodynamically driven by the formation of the conjugated system.
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Experimental Protocol
Reagents & Equipment

4-Hydroxybenzaldehyde: 12.2 g (100 mmol)

Nitromethane: 10.0 mL (excess, acts as solvent/reagent)

Ammonium Acetate: 3.1 g (40 mmol, 0.4 eq)

Glacial Acetic Acid: 40 mL (solvent)

Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar,

Heating Mantle, Oil Bath.

Step-by-Step Synthesis Workflow
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1. Setup
Combine Aldehyde, Nitromethane,

NH4OAc, and AcOH in RBF

2. Reaction
Reflux at 100-110°C for 2-4 hours.
Monitor via TLC (Hex/EtOAc 7:3).

3. Quench
Cool to RT, then pour into

crushed ice (approx. 300g) with stirring.

4. Isolation
Yellow precipitate forms.

Filter under vacuum.

5. Purification
Recrystallize from hot Ethanol

or Ethanol/Water (9:1).

6. Final Product
Dry in vacuum oven.
Target Yield: 75-85%

Click to download full resolution via product page

Caption: Operational workflow for the synthesis of 4-Hydroxy-beta-nitrostyrene.

Detailed Procedure
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-

hydroxybenzaldehyde (12.2 g) in glacial acetic acid (40 mL).

Addition: Add nitromethane (10.0 mL) and ammonium acetate (3.1 g).
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Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (bath temp ~105-110 °C)

for 2 to 4 hours.

Expert Note: The color will darken from yellow to deep orange/brown. Monitor

consumption of aldehyde by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

Work-up: Remove the heat source and allow the mixture to cool to room temperature. Slowly

pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.

Isolation: A bright yellow precipitate will form immediately. Stir for 15 minutes to ensure

complete precipitation. Filter the solid using a Buchner funnel and wash with cold water (

mL) to remove residual acid and catalyst.

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum

amount of boiling ethanol, filter while hot if necessary, and allow to cool slowly to room

temperature, then to

C.

Drying: Filter the crystals and dry in a vacuum oven at

C for 6 hours.

Characterization & Validation
The identity of the product is confirmed by the disappearance of the aldehyde signal and the

appearance of characteristic trans-alkene coupling constants in the

H NMR spectrum.

Spectroscopic Data
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Technique Signal/Peak Interpretation

H NMR (400 MHz, Acetone-

)
9.20 (s, 1H)

Phenolic -OH (Broad,

exchangeable)

8.04 (d,

Hz, 1H)

-Vinyl proton (Deshielded by

)

7.83 (d,

Hz, 1H)
-Vinyl proton (trans coupling)

7.71 (d,

Hz, 2H)

Aromatic protons (ortho to

vinyl)

6.96 (d,

Hz, 2H)

Aromatic protons (ortho to -

OH)

FT-IR (KBr) 3350 cm O-H Stretch (Broad)

1605 cm C=C Alkene Stretch

1515 cm
Asymmetric Stretch

1340 cm
Symmetric Stretch

Interpretation Logic:

Stereochemistry: The coupling constant (

) of approximately 13.6 Hz for the vinyl protons confirms the (E)-configuration (trans). The
(Z)-isomer typically exhibits a

value of ~10 Hz.
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Purity Check: Absence of a singlet around

9.8 ppm confirms the consumption of the starting aldehyde.

Safety & Handling
Hazard Classification:

Acute Toxicity (Oral): Category 4

Skin/Eye Irritation: Category 2/2A[3]

Precautions:

Nitromethane: Flammable and can be shock-sensitive in large volumes or under specific

confinement. Do not distill to dryness.

Product:

-nitrostyrenes are potent lachrymators and skin irritants. All operations, especially the
handling of the dry solid, must be performed in a functioning fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when

transferring the solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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